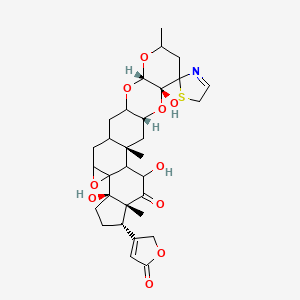
Labriformin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Labriformine is a nitrogen-containing cardenolide of low polarity, predominated in the latices.
Aplicaciones Científicas De Investigación
Ecological Applications
Plant Defense Mechanism
Labriformin plays a significant role in plant defense against herbivores. Research indicates that it is one of the most potent cardenolides in inhibiting herbivore growth and performance. For instance, studies have shown that this compound exhibits strong inhibitory effects on the adapted sodium pumps of specialist herbivores like Oncopeltus fasciatus, making it a critical component of the plant's chemical defense strategy against herbivory .
Geographical Variation
The expression of this compound varies geographically, suggesting that it may be subject to divergent selection pressures based on local herbivore populations. This variation indicates that plants may adapt their chemical defenses in response to specific ecological contexts .
Pharmacological Applications
Inhibition of Na+/K+-ATPase
this compound's primary mechanism of action involves the inhibition of Na+/K+-ATPase, leading to increased intracellular sodium and calcium levels. This property is particularly relevant in cardiac pharmacology, where cardenolides are used to manage conditions such as atrial fibrillation and heart failure . Studies have demonstrated that this compound is significantly more potent than other cardenolides like ouabain and glycosylated aspecioside, suggesting its potential as a therapeutic agent .
Cancer Research
The cytotoxic properties of this compound and other cardenolides have been investigated for their potential in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells through Na+/K+-ATPase inhibition has been documented, indicating a promising avenue for developing novel anticancer therapies . For example, oleandrin, another cardenolide, has been shown to suppress colon cancer cell growth significantly .
Industrial Applications
Bioinsecticides Development
Given its potent biological activity against herbivores, this compound is being explored for use in developing bioinsecticides. Its effectiveness in disrupting the physiological processes of pests makes it a viable candidate for sustainable agricultural practices aimed at pest control without relying on synthetic chemicals .
Data Table: Comparison of Cardenolides
| Compound | Source | Potency (IC50) | Primary Application |
|---|---|---|---|
| This compound | Asclepias spp. | Highly potent | Plant defense, pharmacology |
| Ouabain | Various plants | Moderate | Cardiac glycoside therapy |
| Calotropin | Milkweed | High | Anticancer research |
| Voruscharin | Various sources | High | Toxicological studies |
Case Studies
- This compound and Herbivore Interaction
- Pharmacological Evaluation
- Potential Anticancer Properties
Propiedades
Número CAS |
66419-07-6 |
|---|---|
Fórmula molecular |
C31H39NO10S |
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
(1S,5R,6S,9R,18S,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one |
InChI |
InChI=1S/C31H39NO10S/c1-14-11-29(32-6-7-43-29)31(37)25(39-14)40-18-9-16-10-20-30(42-20)23(26(16,2)12-19(18)41-31)22(34)24(35)27(3)17(4-5-28(27,30)36)15-8-21(33)38-13-15/h6,8,14,16-20,22-23,25,34,36-37H,4-5,7,9-13H2,1-3H3/t14?,16?,17-,18?,19+,20?,22?,23?,25-,26-,27-,28+,29?,30?,31+/m0/s1 |
Clave InChI |
OJDKVUZIXKHTDF-AKAKFBLXSA-N |
SMILES |
CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |
SMILES isomérico |
C[C@@H]1C(C2(C3([C@@H](O1)O[C@@H]4C[C@H]5CCC6C([C@]5(C[C@H]4O3)C)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2)O |
SMILES canónico |
CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Labriformine; Labriformin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















